Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a morpholinosulfonyl benzamido substituent, a phenyl group at position 3, and an ethyl carboxylate ester at position 1. The morpholinosulfonyl group introduces significant polarity and hydrogen-bonding capacity, which may enhance solubility and target binding compared to simpler substituents.
Properties
IUPAC Name |
ethyl 5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O7S2/c1-2-37-26(33)22-20-16-38-24(21(20)25(32)30(28-22)18-6-4-3-5-7-18)27-23(31)17-8-10-19(11-9-17)39(34,35)29-12-14-36-15-13-29/h3-11,16H,2,12-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPCYOQRIGEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno[3,4-d]pyridazine derivatives vary primarily in their substituents, which critically influence their physicochemical and biological properties. Key analogs include:
Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 68)
- Substituents : Bromo (position 7), 4-chlorophenyl (position 3) .
- Synthesis : Prepared via N-bromosuccinimide-mediated bromination, achieving a 75% yield.
- Key Data : $ ^1H $ NMR (CDCl$ _3 $): δ 1.43 (t, 3H), 4.46 (q, 2H), 6.34 (br) .
Comparison :
- The morpholinosulfonyl benzamido group in the target compound introduces bulkier and more polar substituents than the bromo and chlorophenyl groups in Compound 66. This likely enhances solubility in polar solvents but may reduce membrane permeability.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
- Substituents : Fluoro, chromen, and isopropylamide groups .
- Key Data : Molecular weight 589.1 g/mol, melting point 175–178°C, synthesis yield 28% .
Comparison :
- The target compound’s thieno[3,4-d]pyridazine core differs from Example 53’s pyrazolo[3,4-d]pyrimidine scaffold, leading to distinct electronic and steric profiles.
- The morpholinosulfonyl group may confer higher thermal stability (inferred from Example 53’s melting point) due to strong intermolecular interactions.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Thermal Stability: Example 53’s high melting point (175–178°C) suggests that fluorinated aromatic systems enhance thermal resilience. The target compound’s morpholinosulfonyl group may similarly improve stability via hydrogen bonding .
- Solubility: The morpholinosulfonyl group likely increases aqueous solubility compared to halogenated analogs, which are more lipophilic .
Spectroscopic and Analytical Data
- NMR Trends: In analogs like Compounds 1 and 7 (), chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent changes. For the target compound, the morpholinosulfonyl group would likely cause distinct shifts in these regions, altering electronic environments .
- Mass Spectrometry : Example 53’s mass (589.1) provides a benchmark for verifying the target compound’s molecular weight via similar techniques .
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